N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
Description
N-[(E)-(2,3-Dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is a Schiff base featuring an imine (C=N) linkage and a para-substituted phenyldiazenyl (azo) group. This compound is structurally related to several Schiff bases and azo derivatives studied for their crystallographic, electronic, and functional characteristics .
Properties
CAS No. |
303758-21-6 |
|---|---|
Molecular Formula |
C19H13Cl2N3 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H13Cl2N3/c20-18-8-4-5-14(19(18)21)13-22-15-9-11-17(12-10-15)24-23-16-6-2-1-3-7-16/h1-13H |
InChI Key |
CRMUZKFBYULJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-(phenyldiazenyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug intermediate.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Substituent Effects on Bond Lengths and Conjugation
- C=N Bond Length: The imine bond in Schiff bases typically ranges between 1.26–1.28 Å. For example, in N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2,3-dimethylaniline, the C=N bond length is 1.264 Å, consistent with the target compound’s expected geometry .
- Azo Group (N=N): The phenyldiazenyl group in the target compound is structurally analogous to aniline yellow (4-(phenyldiazenyl)aniline), a known azo dye. Electron-withdrawing Cl substituents may enhance the azo group’s stability compared to electron-donating groups like methoxy or dimethylamino .
Dihedral Angles and Molecular Planarity
Substituents significantly influence the dihedral angles between aromatic rings:
- Chloro and Methoxy Derivatives : In 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline, dihedral angles between the 4-chloroaniline and substituted phenyl groups vary between 19.68° and 45.54°, indicating conformational flexibility .
- Bulkier Substituents : Compounds like (E)-N-[(1,3-Dihydronaphtho[2,3-c]furan-4-yl)phenylmethylene]aniline exhibit larger dihedral angles (77–89°) due to steric hindrance from fused ring systems .
- Target Compound: The 2,3-dichlorophenyl group likely induces moderate non-planarity, balancing electronic conjugation and steric effects.
Crystallographic Packing and Non-Covalent Interactions
- Hydrogen Bonding: Schiff bases often stabilize via C–H⋯N or C–H⋯π interactions. For example, N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2,3-dimethylaniline exhibits weak C–H⋯N interactions, while 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline uses C–H⋯O bonds for packing .
- Chloro vs. Methoxy : Chloro substituents may enhance halogen bonding, whereas methoxy groups participate in hydrogen bonding, affecting solubility and melting points .
Comparative Data Table
*Estimated based on analogous compounds.
†Calculated from molecular formula C₁₉H₁₂Cl₂N₃.
Functional and Application Comparisons
- Azo Dye Potential: The phenyldiazenyl group suggests utility as a dye, similar to aniline yellow. Chloro substituents may shift absorption spectra compared to methoxy or nitro derivatives .
- Schiff Base Reactivity : Electron-withdrawing Cl groups could enhance electrophilicity at the imine bond, influencing coordination chemistry or catalytic applications .
- Crystal Engineering : Varied dihedral angles and packing modes in chloro/methoxy derivatives highlight tunability for materials science .
Biological Activity
N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline, a compound featuring a dichlorophenyl moiety and a phenyldiazenyl group, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves the condensation of 2,3-dichlorobenzaldehyde with an appropriate aniline derivative. The process may include various reaction conditions such as temperature control and the use of solvents like ethanol or methanol to optimize yield.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Cytotoxicity
Cytotoxicity assays have been conducted on cell lines such as NIH/3T3 to evaluate the safety profile of this compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example:
| Compound | IC50 (μM) |
|---|---|
| This compound | 148.26 |
| Doxorubicin (reference) | >1000 |
This data suggests that while the compound exhibits cytotoxic effects against certain cancer cell lines, it may have a favorable therapeutic index compared to established chemotherapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical metabolic pathways in pathogens.
- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antifungal Activity : A study demonstrated that derivatives with electron-withdrawing groups significantly enhanced antifungal properties against Candida albicans and Candida parapsilosis, showing MIC values comparable to standard antifungal agents like ketoconazole .
- In Silico Studies : Molecular docking studies revealed that this compound binds effectively to active sites in target enzymes, suggesting potential for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
